(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic molecule featuring three distinct pharmacophoric motifs:
- A 1,3-dimethylpyrazole moiety, known for its metabolic stability and role in modulating electronic properties.
- A piperazine linker, commonly employed in medicinal chemistry to enhance solubility and serve as a conformational scaffold.
- A 6-fluorobenzo[d]thiazol-2-yl group, a fluorinated benzothiazole derivative associated with bioactivity in antimicrobial, anticancer, and CNS-targeting agents .
The fluorine substituent on the benzothiazole ring likely enhances lipophilicity and influences binding interactions through electronegativity effects.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-11-9-14(21(2)20-11)16(24)22-5-7-23(8-6-22)17-19-13-4-3-12(18)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLILIAGBDJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the benzothiazole and piperazine moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzothiazole and Pyrazole Moieties
Compound A : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (from Chakib et al.)
- Key Differences :
- Lacks the piperazine linker and fluorine substituent.
- Contains an allyl group and phenyl substitution on the pyrazole.
- Implications: Reduced solubility compared to the target compound due to the absence of a piperazine group, which typically improves aqueous solubility.
Compound B : 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one (from )
- Key Differences :
- Replaces the benzothiazole with a fluorophenyl group and substitutes pyrazole with a pyridine ring.
- Implications :
Functional Comparisons: Substituent Effects
Fluorine Impact: The 6-fluoro group in the target compound may improve membrane permeability compared to non-fluorinated analogs like Compound A. However, excessive lipophilicity (e.g., Compound A’s LogP ~4.1) could reduce solubility, necessitating formulation optimization.
Piperazine Role : Both the target compound and Compound B utilize piperazine as a linker, but Compound B’s pyridine core versus the target’s pyrazole may lead to divergent binding modes. Pyrazole’s hydrogen-bonding capability (via N-H) could enhance target engagement in polar active sites.
Comparative Yield Challenges :
- Piperazine acylation (as in ) is well-established, but steric hindrance from the 1,3-dimethylpyrazole could necessitate catalysts like DMAP .
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, with CAS number 1013808-94-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 359.4 g/mol. The structure includes a pyrazole moiety linked to a piperazine ring substituted with a fluorobenzo[d]thiazole group. This unique structural configuration suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1013808-94-0 |
| Molecular Formula | C17H18FN5OS |
| Molecular Weight | 359.4 g/mol |
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole and thiazole moieties exhibit significant antitumor activity. The mechanism of action is often linked to the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells. For example, a related study demonstrated that structural variations in similar compounds allowed for tuning of biological properties toward enhanced antitumoral effects .
Antiviral Properties
Compounds with similar structural features have also been evaluated for antiviral activity. The presence of the pyrazole ring has been associated with the inhibition of viral replication in various models. In vitro studies have shown that modifications in the substituents on the pyrazole can enhance antiviral efficacy against specific viral strains .
Neuropharmacological Effects
The piperazine component is known for its psychoactive properties and has been explored for potential neuropharmacological applications. Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties.
Study on Antitumor Activity
In a study conducted by researchers at Monash University, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines, including breast and colon cancer. The results showed that certain derivatives exhibited potent antiproliferative effects, leading to further investigations into their mechanisms of action .
Evaluation of Antiviral Activity
Another study focused on the antiviral potential of thiazole-containing compounds. The results indicated that specific modifications could enhance activity against RNA viruses, highlighting the importance of structural optimization in drug design .
Q & A
Q. Basic Characterization Protocol
- 1H/13C NMR : Confirm regiochemistry of the pyrazole and benzo[d]thiazole moieties. For example, the methyl groups on pyrazole resonate at δ 2.1–2.5 ppm, while the fluorobenzo[d]thiazole proton appears as a singlet at δ 7.8–8.2 ppm .
- FTIR : Key peaks include C=O stretch (~1650 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-stacking in benzo[d]thiazole) .
How does the structural hybrid of pyrazole and fluorobenzo[d]thiazole influence physicochemical properties?
Q. Advanced Structural Analysis
-
Lipophilicity : The pyrazole’s methyl groups enhance solubility, while the fluorobenzo[d]thiazole contributes to π-π stacking, critical for membrane penetration .
-
Electron Distribution : Fluorine’s electronegativity increases electrophilicity at the thiazole’s 2-position, facilitating target binding .
-
Table: Key Structural Parameters
Parameter Pyrazole Ring Benzo[d]thiazole Bond Length (C=O, Å) 1.22 – Dihedral Angle (°) 15–20 5–10 LogP (Calculated) 2.8 3.1 Data derived from crystallographic studies and computational modeling .
What strategies are employed in structure-activity relationship (SAR) studies to optimize bioactivity?
Q. Advanced SAR Methodology
- Substituent Variation : Replace the 6-fluoro group on benzo[d]thiazole with Cl, Br, or OCH₃ to assess electronic effects on target affinity .
- Piperazine Modifications : Introduce bulky groups (e.g., 2-methoxyphenyl) to evaluate steric hindrance impacts .
- Activity Testing : Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular models (e.g., cancer cell lines) to correlate structural changes with potency .
Key Finding : Fluorine at the 6-position enhances metabolic stability compared to nitro or methyl analogs .
How can computational modeling predict binding modes with biological targets?
Q. Advanced Computational Approach
- Molecular Docking (AutoDock/Vina) : Simulate interactions with receptors (e.g., kinases) using the fluorobenzo[d]thiazole as a hydrophobic anchor and the pyrazole’s carbonyl for hydrogen bonding .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å indicates stable complexes) .
- Pharmacophore Mapping : Identify critical features like aromaticity (benzo[d]thiazole) and hydrogen-bond acceptors (pyrazole C=O) .
How should researchers address contradictory data in biological activity assays?
Q. Advanced Data Reconciliation
- Source Identification : Check for impurities (e.g., unreacted starting materials) via LC-MS .
- Assay Conditions : Vary pH (6.5 vs. 7.4) or serum concentration to test stability. Fluorobenzo[d]thiazole derivatives may aggregate at high concentrations, leading to false negatives .
- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
What mechanistic hypotheses exist for this compound’s biological activity?
Q. Advanced Mechanistic Insights
- Kinase Inhibition : The benzo[d]thiazole mimics ATP’s adenine ring, competing for the ATP-binding pocket in kinases (e.g., JAK2 or EGFR) .
- Epigenetic Modulation : The pyrazole’s methyl groups may interact with histone deacetylase (HDAC) zinc-binding domains, as seen in analogs .
- Cellular Uptake : Fluorine enhances passive diffusion, while the piperazine moiety may facilitate active transport via solute carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
